Methyl homoserinate is an organic compound that is a derivative of homoserine, characterized by the presence of a methyl ester group. Its molecular formula is and it has a molecular weight of approximately 161.20 g/mol. This compound plays a significant role in various biochemical pathways, particularly in amino acid metabolism, and has potential applications in medicinal chemistry and organic synthesis.
Methyl homoserinate can be synthesized from homoserine through esterification processes. Homoserine itself is an amino acid that serves as a precursor in the biosynthesis of other amino acids and is found in various biological systems.
Methyl homoserinate is classified as an amino acid derivative and falls under the category of methyl esters. It is recognized for its involvement in metabolic pathways and its utility in chemical synthesis.
The synthesis of methyl homoserinate typically involves the esterification of homoserine with methanol. This process can be catalyzed by strong acids, such as sulfuric acid, and usually requires reflux conditions to ensure complete conversion.
Methyl homoserinate has a specific molecular structure characterized by:
The structural representation can be summarized as follows:
Methyl homoserinate undergoes several types of chemical reactions:
Methyl homoserinate's mechanism of action primarily involves its role as a substrate in metabolic pathways related to amino acid synthesis. It participates in transamination reactions where amino groups are transferred between molecules, influencing protein synthesis and metabolism.
Methyl homoserinate has various scientific uses, including:
Methyl homoserinate derivatives serve as critical branch points in aspartate-family amino acid biosynthesis. O-phospho-L-homoserine (OPH), a phosphorylated homoserine derivative, functions as a shared precursor for both methionine and threonine synthesis in diverse microorganisms. In Streptomyces species, which lack canonical methionine pathway genes, the novel metM/metO pathway directly converts OPH to homocysteine (methionine precursor) using a thiocarboxylated sulfur-carrier protein (MetO) as sulfur donor [1] [5]. The metM enzyme, despite sharing homology with threonine synthase, specifically channels OPH toward methionine biosynthesis through γ-replacement chemistry:
Enzymatic reaction: O-phospho-L-homoserine + MetO-thiocarboxylate → L-homocysteine + phosphate [5]
Simultaneously, OPH serves as substrate for threonine synthase (TS), which catalyzes its conversion to threonine via α,β-elimination of phosphate and water addition. This metabolic bifurcation creates a crucial regulatory node where substrate allocation determines the balance between sulfur-containing (methionine) and hydroxy-amino acids (threonine) in microbial cells [7].
Key Enzymatic Features:
Enzyme | Reaction Catalyzed | Cofactor | Primary Product |
---|---|---|---|
MetM | OPH γ-replacement with sulfur | PLP | Homocysteine |
Threonine synthase | OPH α,β-elimination & hydration | PLP | Threonine |
Homoserine kinase | ATP-dependent phosphorylation of homoserine | None | OPH |
Table 1: Enzymes governing methyl homoserinate derivative metabolism
Plant pathways parallel this mechanism, where cystathionine γ-synthase utilizes OPH (instead of acylated homoserine derivatives) for methionine biosynthesis [7]. This conservation across domains underscores OPH's fundamental role as a metabolic nexus.
The OPH branch point is tightly regulated through allosteric and genetic mechanisms:
This multi-tiered regulation ensures balanced amino acid production despite shared precursors. Disruption of feedback mechanisms (e.g., metJ repressor inactivation in E. coli) significantly elevates methionine pathway flux [4] [8].
Methylotrophic bacteria (Methylobacillus, Methylorubrum) utilize C1 compounds (methanol, methane) via the RuMP or serine pathways. These organisms exhibit inherent elevated reducing power favorable for amino acid synthesis. Engineering approaches enhance methyl homoserinate production:
Strain Performance Comparison:
Host Strain | Genetic Modification | Substrate | Methyl Homoserinate Derivative Titer |
---|---|---|---|
C. glutamicum M1 | Δpdh + rhtA overexpression | Methanol | 110 g/L homoserine |
M. extorquens AM1 | thrBBs overexpression | Methanol | 8.5 g/L OPH |
E. coli BW25113 | ΔmetJ + metB overexpression | Glucose | 4.2 g/L homocysteine |
Table 2: Engineered microbial production of homoserine pathway intermediates
Methanol assimilation creates unique metabolic constraints favoring substrate channeling:
These adaptations demonstrate microbial optimization of methyl homoserinate metabolism for efficient C1 assimilation.
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